molecular formula C10H16ClN3 B2554152 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride CAS No. 1177314-80-5

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride

Cat. No.: B2554152
CAS No.: 1177314-80-5
M. Wt: 213.71
InChI Key: ATSWHVJKZTZMCG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a pyridine ring attached to a diazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane precursors. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a diazepane under basic conditions. The reaction is often carried out in solvents like toluene or ethyl acetate, with reagents such as iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol.

    Substitution: Iodine in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and diazepane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to other pyridine derivatives. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-pyridin-2-yl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;/h1-2,4,6,11H,3,5,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWHVJKZTZMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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